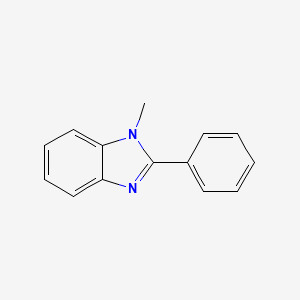

1-Methyl-2-phenylbenzimidazole

Description

Contextualization within Benzimidazole (B57391) Chemistry and Applications

Benzimidazoles are a class of heterocyclic aromatic organic compounds that are considered a "privileged" structure in medicinal chemistry. chemijournal.comquestjournals.org This is due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. chemijournal.comresearchgate.netijpsjournal.com The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which facilitates its interaction with biopolymers. ijpsjournal.com

The applications of benzimidazole derivatives are vast and varied, encompassing roles as:

Antimicrobial agents researchgate.net

Antiviral agents researchgate.net

Anticancer agents researchgate.netnih.gov

Anti-inflammatory drugs researchgate.net

Antihypertensive medications ijarsct.co.in

Proton pump inhibitors ijarsct.co.in

Significance of the 1-Methyl-2-phenylbenzimidazole Scaffold in Medicinal Chemistry

The this compound scaffold is of particular interest to medicinal chemists due to its versatile structure, which allows for various chemical modifications. The presence of the methyl group at the N-1 position prevents tautomerism, which can influence the molecule's stability and reactivity. nih.gov The phenyl group at the C-2 position offers a site for further functionalization, enabling the synthesis of a diverse library of derivatives. tandfonline.com

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells. smolecule.com Additionally, antimicrobial and antiviral properties have been reported, with some studies highlighting its potential against viruses like the Bovine Viral Diarrhea Virus (BVDV). smolecule.com The introduction of an alkyl group at the N-1 position has been shown to support antiproliferative activity against human breast cancer cell lines. acs.org

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Research Finding |

| Anticancer | Derivatives may induce apoptosis in cancer cells. smolecule.com N-1 alkyl substitution enhances antiproliferative effects. acs.org |

| Antimicrobial | Potential for development as new antibiotics. smolecule.com |

| Antiviral | Potential activity against Bovine Viral Diarrhea Virus (BVDV). smolecule.com |

Historical Perspectives on the Development of Benzimidazole Derivatives in Research

The history of benzimidazole research dates back to 1872, when Hoebrecker first reported the synthesis of a benzimidazole derivative. chemijournal.comquestjournals.org However, it was in the mid-20th century that interest in this class of compounds grew significantly, particularly after the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's structure. chemijournal.com

The first paper on the antibacterial properties of benzimidazole was published in 1944. ijarsct.co.in This was followed by the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961, which was the first benzimidazole anthelmintic agent. ijarsct.co.in The subsequent decades saw the development of numerous other benzimidazole-based drugs, including mebendazole (B1676124) and albendazole. ijarsct.co.in The discovery of their potential as proton pump inhibitors in the 1960s further expanded their therapeutic applications. ijarsct.co.in This rich history of discovery has paved the way for ongoing research into novel benzimidazole derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRBSJJCMKQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180859 | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-63-1 | |

| Record name | 1-Methyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of 1 Methyl 2 Phenylbenzimidazole

Classical Cyclocondensation Approaches for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of 1-Methyl-2-phenylbenzimidazole. Classical methods predominantly involve the cyclocondensation of an o-phenylenediamine with a suitable one-carbon synthon.

Condensation Reactions Involving o-Phenylenediamine and Carboxylic Acids or Derivatives

A widely employed method for constructing the benzimidazole scaffold is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides. rsc.orgnih.gov This reaction is typically carried out by heating the reactants, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and subsequent cyclization. nih.govscispace.com The reaction of o-phenylenediamine with benzoic acid, for instance, directly yields 2-phenylbenzimidazole (B57529), the precursor to the target molecule. japsonline.com The use of milder reagents such as Lewis acids has been shown to improve both the yield and purity of the resulting benzimidazole. scispace.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzoic Acid | 20% Hydrochloric Acid, 145-150°C | 2-Phenylbenzimidazole | 6 (crude) | japsonline.com |

| o-Phenylenediamine, Aromatic Acids | Ammonium Chloride, 80-90°C | 2-Substituted Benzimidazoles | 72-90 | researchgate.net |

| o-Phenylenediamine, Carboxylic Acids | p-Toluenesulfonic acid (p-TsOH) | 2-Substituted Benzimidazoles | High | rsc.org |

Reactions with Aldehydes under Oxidative Conditions

Another classical and straightforward approach to the benzimidazole core involves the condensation of o-phenylenediamine with aldehydes. iosrjournals.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. nih.govnih.gov A variety of oxidizing agents can be employed, including nitrobenzene, air, and sodium metabisulfite. scispace.comgoogle.com The reaction of o-phenylenediamine with benzaldehyde under these conditions also leads to the formation of 2-phenylbenzimidazole. google.com This method is often preferred due to the wide availability of substituted aldehydes. iosrjournals.org

| Reactants | Oxidant/Catalyst | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzaldehyde | Sodium Bisulfite, Water, 80-90°C | 2-Phenylbenzimidazole | Up to 96.3 | google.com |

| o-Phenylenediamine, Aromatic Aldehydes | Ferrous Sulphate, Sonication/Grinding | 2-Substituted Benzimidazoles | High | wisdomlib.org |

| o-Phenylenediamine, Aldehydes | Air | 2-Substituted Benzimidazoles | Not specified | scispace.com |

Synthetic Routes for this compound

The synthesis of the specific target molecule, this compound, can be achieved through two main strategies: post-synthesis modification of the benzimidazole core or a direct synthesis using appropriately substituted precursors.

Specific Methodologies for N-Methylation

The introduction of a methyl group at the N1 position of the benzimidazole ring is a key step in synthesizing this compound. This is typically achieved by the N-alkylation of 2-phenylbenzimidazole. Common methylating agents used for this purpose include methyl iodide and dimethyl sulfate. google.com The reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby facilitating the nucleophilic attack on the methylating agent. While effective, these traditional methylating agents are highly toxic. google.com Research has focused on developing more regioselective and environmentally benign methylation methods. For instance, a highly regioselective N-methylation of benzimidazoles has been developed to furnish the sterically more hindered isomer under mild conditions. semanticscholar.org

| Precursor | Methylating Agent | Base/Conditions | Product | Reference |

| Phenyl-benzimidazole azomethines | Methyl Iodide | Methanol, Pressure, 130-140°C | Benzimidazolium salts | lew.ro |

| 2-Chloro-1H-benzimidazole | Dimethyl Sulfate | K2CO3, Acetonitrile | 2-Chloro-1-methyl-1H-benzimidazole | asianpubs.org |

Approaches to Introduce the Phenyl Moiety at C2

The phenyl group at the C2 position can be introduced either before or after the N-methylation step. In a direct synthesis approach, N-methyl-o-phenylenediamine can be reacted with benzaldehyde or benzoic acid. The reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride, has also been reported for the synthesis of 1-methylbenzimidazoles. researchgate.net A one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved through the cyclocondensation of o-phenylenediamine with two equivalents of an aldehyde. iosrjournals.org This method, however, can lead to a mixture of products. A more controlled approach involves the initial synthesis of 2-phenylbenzimidazole followed by N-methylation as described previously.

Novel and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient "green" synthetic methods for benzimidazole derivatives, including this compound. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.net Microwave irradiation can dramatically accelerate the rate of benzimidazole formation, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. jocpr.commdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved under solvent-free conditions using microwave irradiation with a Lewis acid catalyst. mdpi.com

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzimidazoles. researchgate.net Sonication can enhance reaction rates and yields, and several ultrasound-promoted syntheses of 1,2-disubstituted benzimidazoles have been reported. nih.govingentaconnect.com These methods often utilize environmentally benign solvents like water or ethanol. wisdomlib.orgnih.gov

The use of green catalysts is also a key aspect of modern benzimidazole synthesis. nih.gov Catalysts such as ferrous sulphate, zinc boron nitride, and copper(II)-loaded alginate hydrogel beads have been employed to facilitate the reaction under milder and more sustainable conditions. wisdomlib.orgnih.govnih.gov These catalysts are often recyclable, further enhancing the green credentials of the synthetic process. nih.gov

| Methodology | Key Features | Reactants | Product | Reference |

| Microwave-assisted Synthesis | Rapid, high yields, solvent-free option | N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-Disubstituted Benzimidazoles | mdpi.com |

| Ultrasound-assisted Synthesis | Shorter reaction times, improved yields, green solvents | N-substituted 2-iodoanilines, Benzamides | 1,2-Disubstituted Benzimidazoles | nih.gov |

| Green Catalysis (e.g., Ferrous Sulphate) | Eco-friendly, high chemoselectivity, avoids toxic solvents | o-Phenylenediamine, Aromatic Aldehydes | 2-Substituted Benzimidazoles | wisdomlib.org |

| Green Catalysis (e.g., Cu(II)-alginate) | Recyclable catalyst, mild conditions, high yields | Substituted o-phenylenediamines, Aldehydes | Substituted Benzimidazoles | nih.gov |

Utilization of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as green and efficient solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents. In the synthesis of benzimidazole derivatives, ionic liquids can facilitate reactions through enhanced reaction rates and simplified product isolation.

One notable application involves the microwave-assisted, ionic liquid-catalyzed synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. For instance, the reaction of N-benzyl-o-phenylenediamine with benzaldehyde in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) under microwave irradiation (120W, 50°C) for 5 minutes yields 1-benzyl-2-phenyl-1H-benzo[d]imidazole in high yield (93%). researchgate.net This method highlights the synergistic effect of microwave heating and ionic liquid catalysis in achieving rapid and efficient synthesis.

Dicationic ionic liquids have also been synthesized and utilized. These are typically prepared through a Menschutkin reaction between an N-methylbenzimidazole and a dibromoalkane, followed by metathesis with an anion source like lithium bis(trifluoromethane)sulfonimide. scielo.brmdpi.com While not directly reporting the synthesis of this compound, these methodologies demonstrate the versatility of ionic liquids in constructing complex benzimidazole-containing structures.

Table 1: Examples of Ionic Liquid-Facilitated Benzimidazole Synthesis

| Reactants | Ionic Liquid/Catalyst | Conditions | Product | Yield (%) | Reference |

| N-benzyl-o-phenylenediamine, Benzaldehyde | [Bmim]BF4 | Microwave (120W, 50°C), 5 min | 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 93 | researchgate.net |

| N-methylbenzimidazole, 1,n-dibromoalkane | Acetonitrile (solvent) | 80°C, 24 h | Bromide benzimidazole dicationic ionic liquids | Excellent | mdpi.com |

Eco-Friendly Synthesis Techniques (e.g., Green Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important molecules like benzimidazoles to minimize environmental impact. These techniques often involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comijarsct.co.inijpdd.orgresearchgate.netchemmethod.com

Microwave-assisted organic synthesis (MAOS) is a prominent green technique that significantly reduces reaction times and often improves yields compared to conventional heating methods. omicsonline.orgajrconline.orgjocpr.com The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave irradiation in combination with a catalytic amount of erbium(III) triflate (Er(OTf)3) under solvent-free conditions. mdpi.commdpi.com This method provides access to a variety of benzimidazoles in short reaction times (5-10 minutes) with high yields (86-99%). mdpi.com For example, the reaction of N-phenyl-o-phenylenediamine and benzaldehyde at 60°C for 5-10 minutes yields the desired product in over 90% yield. mdpi.com

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of 2-phenylbenzimidazole derivatives has been reported in aqueous media, avoiding the use of hazardous organic solvents. omicsonline.org One such method involves the reaction of o-phenylenediamine and benzaldehyde in aqueous ethanol under microwave irradiation, which circumvents the need for a catalyst and simplifies the purification process. omicsonline.org

Table 2: Comparison of Conventional vs. Green Synthesis of Benzimidazoles

| Method | Catalyst/Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | Acetic Acid | Reflux | ~1 hr | Moderate | ajrconline.org |

| Microwave-assisted | Er(OTf)3 (1 mol%) / Solvent-free | 60°C | 5-10 min | 86-99 | mdpi.com |

| Microwave-assisted | Aqueous ethanol / Catalyst-free | 120°C, 300W | 6 min | 91 | omicsonline.org |

Autoxidation-Based Synthesis of Benzimidazoles

While direct autoxidation is less commonly cited for benzimidazole synthesis, oxidative cyclization presents a closely related and effective strategy. nih.gov This approach typically involves the intramolecular C-H amination of amidines. The synthesis of benzimidazoles from anilines can be achieved through a two-step sequence: amidine formation followed by oxidative cyclization. nih.gov This method is particularly useful for creating diversity in the C4-C7 positions of the benzimidazole ring. nih.gov

The oxidative cyclization step can be mediated by reagents such as (diacetoxyiodo)benzene (PIDA) or through copper-catalyzed oxidation. nih.gov This strategy allows for the preparation of both N-H and N-alkyl benzimidazoles, offering a versatile route to a library of compounds for structure-activity relationship studies. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

N-Mannich Base Synthesis of Benzimidazole Derivatives

The Mannich reaction is a powerful tool for the derivatization of benzimidazoles, leading to the formation of N-Mannich bases, which often exhibit enhanced biological activity. scielo.brasianpubs.orgnih.govresearchgate.netresearchgate.netresearchgate.netchitkara.edu.inijper.org This reaction involves the aminoalkylation of an acidic proton located on the nitrogen of the imidazole (B134444) ring with formaldehyde and a primary or secondary amine.

A general procedure for the synthesis of N-Mannich bases of 2-substituted benzimidazoles involves refluxing the parent benzimidazole with formaldehyde and a suitable secondary amine in a solvent like ethanol for several hours. nih.gov A variety of amines, such as piperazine, piperidine, and morpholine, have been used to generate diverse libraries of Mannich bases. scielo.brresearchgate.netchitkara.edu.in

For instance, 1-substituted methyl-2-(substituted phenyl)benzimidazoles have been converted to their corresponding N-Mannich bases, which were subsequently screened for antibacterial, anthelmintic, and insecticidal activities. asianpubs.orgresearchgate.net These studies often reveal that the nature of the amine moiety in the Mannich base plays a crucial role in the biological activity of the final compound. asianpubs.orgresearchgate.net

Table 3: Examples of N-Mannich Bases of Benzimidazole Derivatives and their Biological Activities

| Parent Benzimidazole | Amine | Biological Activity Screened | Key Findings | Reference |

| 1-substituted methyl-2-(substituted phenyl)benzimidazoles | Various secondary amines | Antibacterial, Anthelmintic, Insecticidal | Synthesized derivatives exhibited significant to good biological activities. | asianpubs.orgresearchgate.net |

| 2-substituted benzimidazoles | Secondary amines (e.g., dimethylamine) | Anti-inflammatory | The resulting Mannich bases showed anti-inflammatory properties. | chitkara.edu.in |

| 2-Phenyl-5-benzimidazole sulfonic acid | Piperazine, Piperidine, Morpholine, etc. | Antioxidant, Enzyme inhibition, Antimicrobial, Cytotoxicity | Compound with piperazine showed maximum alpha-glucosidase inhibition. | scielo.br |

Introduction of Various Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 2-phenylbenzimidazoles, SAR studies have been extensively conducted, particularly in the context of developing anticancer agents. rsc.orgresearchgate.netmdpi.comnih.gov These studies involve the systematic modification of the benzimidazole scaffold by introducing various substituents at different positions and evaluating the impact on their biological activity.

Key positions for substitution on the 2-phenylbenzimidazole core include the N-1 position of the benzimidazole ring, various positions on the phenyl ring at C-2, and the C-5 and C-6 positions of the benzimidazole ring. rsc.orgnih.gov For example, the introduction of oxygenated substituents on the 2-phenyl ring has been explored based on the potent antitumor activity of related benzothiazole compounds. tandfonline.com

In one study, a series of 2-phenylbenzimidazoles with various substituents were synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). rsc.orgresearchgate.net The results indicated that the nature and position of the substituents significantly influenced the antiproliferative activity. rsc.orgresearchgate.net

Table 4: Structure-Activity Relationship of 2-Phenylbenzimidazole Derivatives as Anticancer Agents

| Compound ID | Substituents | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 38 | (Specific substituents from the study) | A549 | 4.47 | rsc.orgresearchgate.net |

| MDA-MB-231 | 4.68 | rsc.orgresearchgate.net | ||

| PC3 | 5.50 | rsc.orgresearchgate.net | ||

| 40 | (Specific substituents from the study) | MDA-MB-231 | 3.55 | rsc.orgresearchgate.net |

Synthesis of Hybrid Molecules

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The benzimidazole scaffold has been successfully incorporated into various hybrid molecules. semanticscholar.orgdaneshyari.comnih.govresearchgate.netsemanticscholar.orgajrconline.orgekb.eg

Coumarin-Benzimidazole Hybrids: Coumarin, a privileged structure in medicinal chemistry, has been combined with benzimidazole to create hybrids with a range of biological activities, including antimicrobial and anticancer properties. semanticscholar.orgdaneshyari.comnih.govresearchgate.netsemanticscholar.orgajrconline.org These hybrids can be designed with the two moieties directly conjugated or connected via a spacer. daneshyari.com For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivatives were synthesized and showed significant cancer cell inhibition. daneshyari.com

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another popular pharmacophore that has been hybridized with benzimidazole. These hybrids have been investigated as multi-target anticancer agents, inhibiting enzymes like EGFR, VEGFR-2, and Topo II. nih.gov The synthesis often involves a "click" chemistry approach, which is highly efficient and regioselective.

Other hybrid molecules include combinations of benzimidazole with indoles, oxadiazoles, and hydrazones, each designed to target specific biological pathways. ajrconline.orgekb.eg

Table 5: Examples of Benzimidazole Hybrid Molecules and their Biological Targets

| Hybrid Type | Linkage | Biological Target/Activity | Example Finding | Reference |

| Coumarin-Benzimidazole | Direct conjugation | Anticancer | Compound 8 showed appreciable activity against leukemia, colon, and breast cancer cell lines. | daneshyari.com |

| Benzimidazole-1,2,3-Triazole | Click chemistry | Anticancer (EGFR, VEGFR-2, Topo II inhibitors) | Compound 5a was a potent EGFR inhibitor (IC50 = 0.086 µM). | nih.gov |

| Benzimidazole-Indole | Methylene bridge | Anticancer | Derivatives showed potent activity against various cancer cell lines. | ajrconline.org |

Advanced Spectroscopic and Computational Characterization of 1 Methyl 2 Phenylbenzimidazole

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 1-Methyl-2-phenylbenzimidazole, with each technique providing unique insights into its composition and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals corresponding to the aromatic protons on the benzimidazole (B57391) and phenyl rings typically appear in the downfield region, while the methyl group protons resonate at a higher field.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound shows distinct signals for the methyl carbon, the aromatic carbons of both the fused and phenyl rings, and the quaternary carbon of the imidazole (B134444) ring. Publicly available spectral data provides characteristic shifts for this compound. nih.gov

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

|---|---|

| ¹H NMR | Specific peak assignments require analysis of the raw spectral data which is available in public databases. nih.gov Protons on the aromatic rings and the N-methyl group are characteristic. |

| ¹³C NMR | Characteristic signals for the methyl, aromatic, and imidazole carbons are observed and cataloged in spectral databases. nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands corresponding to C-H stretching in the aromatic rings and the methyl group, C=N stretching of the imidazole ring, and C=C stretching within the aromatic systems. The specific vibrational frequencies are indicative of the molecule's bond strengths and geometry. Spectral data for this compound is available in public repositories like PubChem. nih.gov

Table 2: Key IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | ~2850 - 3000 |

| C=N Stretch (Imidazole Ring) | ~1600 - 1650 |

| C=C Stretch (Aromatic Rings) | ~1450 - 1600 |

Note: Specific peak values for this compound are confirmed by experimental analysis.

UV-Visible spectroscopy measures the electronic transitions within the molecule. The benzimidazole ring system conjugated with the phenyl group constitutes a significant chromophore, leading to strong absorption in the ultraviolet region. Studies on the parent compound, 2-phenylbenzimidazole (B57529), show intense absorption in the UVB range. nih.govresearchgate.net The absorption and fluorescence properties are influenced by factors such as solvent polarity and pH. nih.govresearchgate.net The fluorescence spectrum provides information about the molecule's behavior in the excited state.

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak. In the case of this compound, the molecular weight is approximately 208.26 g/mol . nih.gov The fragmentation pattern provides structural information.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂ | nih.gov |

| Molecular Weight | 208.26 g/mol | nih.gov |

| Top Peak (m/z) | 207 | nih.gov |

| Second Highest Peak (m/z) | 208 | nih.gov |

| Third Highest Peak (m/z) | 77 | nih.gov |

Computational Chemistry Studies

Computational methods, particularly those rooted in quantum chemistry, complement experimental data by providing theoretical insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzimidazole derivatives, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR shielding constants. researchgate.net These theoretical results are often in good agreement with experimental data. researchgate.net

DFT studies on related 2-phenylbenzimidazole systems have been used to model biological activities and investigate interactions with receptors. researchgate.net Such calculations can determine key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov For instance, the HOMO-LUMO gap is related to the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This method is instrumental in drug discovery for forecasting the binding affinity and interaction mechanism of a ligand, such as this compound, with a target receptor. ijpsjournal.com The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different conformations.

In silico studies of benzimidazole derivatives, the structural class to which this compound belongs, have demonstrated significant binding affinities toward various biological targets. These targets are often enzymes crucial for cell replication and proliferation, making them valuable in antimicrobial and anticancer research. ijpsjournal.com For instance, docking studies have been performed on benzimidazole and triazole derivatives with targets like DNA gyrase (PDB ID: 6RKS) and human topoisomerase II (PDB ID: 1ZXM). ijpsjournal.com

Research on 2-phenylbenzimidazole, a closely related compound, has shown potent inhibitory activity against protein kinase targets, with a reported binding energy of -8.2 kcal/mol. nih.govresearchgate.net Molecular docking simulations help to elucidate the binding mode of these compounds. The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ijpsjournal.com For example, docking studies of benzimidazoles with the topoisomerase I-DNA complex have identified crucial amino acid interactions in the binding site. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand-target interaction. Lower binding energy values typically indicate a more stable complex and stronger binding. The table below summarizes representative binding energies for benzimidazole derivatives against various protein targets, as identified in computational studies.

| Compound Class | Target Protein | PDB ID | Representative Binding Energy (kcal/mol) |

| Benzimidazole Derivatives | Protein Kinase (Aurora B, CDK4/CycD1) | - | -8.2 nih.govresearchgate.net |

| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor | 2E77 | -6.5 researchgate.net |

| 2-phenyl benzimidazole | Cyclooxygenase (COX) | 1CX2 | > -6.5 researchgate.net |

| Benzimidazole Derivatives | DNA Gyrase | 6RKS | Surpassing standard drugs ijpsjournal.com |

| Benzimidazole Derivatives | Human Topoisomerase II | 1ZXM | Surpassing standard drugs ijpsjournal.com |

These simulations are powerful predictive tools in the initial phases of drug discovery, allowing for the efficient screening and optimization of novel chemical scaffolds before extensive experimental testing. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For benzimidazole derivatives like this compound, QSAR studies are crucial for designing new compounds with enhanced therapeutic activities. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical, electronic, and steric properties (molecular descriptors) that correlate with their biological effects. nih.govtandfonline.com

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been successfully developed for various benzimidazole series.

A 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R²) of 0.904, indicating a strong relationship between the chemical structures and their anticancer activity. researchgate.net

Similarly, an atom-based 3D-QSAR model for 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR) yielded a model with an R² value of 0.8974 for the training set and a predictive correlation coefficient (Q²) of 0.7559 for the test set. tandfonline.com

The statistical quality of a QSAR model is paramount for its predictive power. Key statistical parameters used for model validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²), and the root mean square error (RMSE). researchgate.nettandfonline.com High R² and Q² values suggest a robust and predictive model.

| QSAR Study (Benzimidazole Derivatives) | Target/Activity | Model Type | No. of Compounds | R² | Q² |

| Anticancer activity vs. MDA-MB-231 | Anticancer | 2D-QSAR | 131 | 0.904 | 0.7812 (r²) researchgate.net |

| Farnesoid X receptor (FXR) agonists | Diabetes Mellitus | 3D-QSAR | 48 | 0.8974 | 0.7559 tandfonline.com |

| Anti-enterovirus activity | Antiviral | 3D-QSAR | 39 | - | - |

| PDGF receptor inhibitors | Anticancer | 2D & 3D QSAR | 123 | - | - |

These studies reveal that various molecular descriptors influence the biological activity of benzimidazoles. For example, in a study on antibacterial chloroaryloxyalkyl benzimidazole derivatives, a three-parametric equation was established between the minimum inhibitory concentration (logMIC) and descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Such models provide valuable insights into the structural requirements for activity and guide the synthesis of more potent compounds. tandfonline.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

The electronic properties and reactivity of a molecule like this compound can be understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduossila.com

HOMO : This is the outermost orbital containing electrons and represents the molecule's ability to donate an electron. ossila.com A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO : This is the innermost empty orbital and signifies the molecule's ability to accept an electron. ossila.com A lower LUMO energy level indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. utexas.eduirjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For one imidazole derivative, the calculated HOMO-LUMO energy gap was 4.4871 eV, indicating significant charge transfer within the molecule and a high degree of stability. irjweb.com

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution within a molecule. nih.gov These maps are invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to attack by electrophiles. In benzimidazole derivatives, these negative potentials are often localized on electronegative atoms like nitrogen. nih.govnih.gov

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral or zero potential. nih.gov

For the benzimidazole scaffold, studies have shown that negative regions are often localized over the electronegative atoms, while the maximum positive regions are found over the benzimidazole ring itself. nih.gov The distribution of electrostatic potential has been directly linked to the biological activity of benzimidazole compounds. nih.gov

| Computational Method | Parameter | Significance for this compound |

| Frontier Molecular Orbital Analysis | HOMO Energy | Indicates electron-donating ability ossila.com |

| LUMO Energy | Indicates electron-accepting ability ossila.com | |

| HOMO-LUMO Gap (ΔE) | Determines chemical reactivity and kinetic stability irjweb.com | |

| Molecular Electrostatic Potential (MEP) | Negative Potential Regions (Red) | Site for electrophilic attack (e.g., Nitrogen atoms) nih.gov |

| Positive Potential Regions (Blue) | Site for nucleophilic attack (e.g., Benzimidazole ring) nih.gov |

Pharmacological and Biological Activity Investigations of 1 Methyl 2 Phenylbenzimidazole

Antimicrobial Activity

Derivatives of 1-Methyl-2-phenylbenzimidazole have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens, including bacteria and fungi. These investigations have revealed that modifications to the core structure can lead to compounds with significant antimicrobial properties.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Research indicates that the introduction of different alkyl groups at the N-1 position of the benzimidazole (B57391) ring can influence antibacterial potency. For instance, certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibitory activity against Gram-positive bacteria such as Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govacs.org.

One study highlighted a specific derivative, compound 2g, which displayed significant inhibition against S. faecalis, S. aureus, and MRSA with minimum inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL, respectively nih.gov. The efficacy of these compounds is often linked to their ability to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and some amino acids. In contrast, the activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often weaker, suggesting a potential difference in the mechanism of action or cellular uptake between the two bacterial types acs.org. Fluorinated derivatives have also been synthesized and tested, with some showing enhanced activity; for example, a derivative with fluorine in the meta-position of the phenyl ring (compound 18) was highly active against Gram-negative bacteria with a MIC of 31.25 μg/mL acgpubs.org.

Antifungal Efficacy

The antifungal properties of this compound derivatives have been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The introduction of an alkyl group at the N-1 position has been shown to confer positive antifungal activities nih.gov. For example, certain N-alkylated derivatives demonstrated moderate activity against both C. albicans and A. niger, with MIC values as low as 64 μg/mL nih.gov.

Specifically, 1-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (compound 3a) showed better antifungal activity against C. albicans (MIC = 256 μg/mL) and A. niger (MIC = 64 μg/mL) compared to its non-methylated precursor nih.gov. Other studies have synthesized benzimidazole-triazole hybrids, which have shown significant potential by targeting the fungal enzyme 14α-demethylase biruni.edu.tr. Some of these hybrid compounds exhibited higher antifungal activity against strains like Candida glabrata than standard drugs such as voriconazole (B182144) and fluconazole (B54011) biruni.edu.tr.

Structure-Activity Relationships for Antimicrobial Potency

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of research. Studies have shown that the nature and position of substituents on both the benzimidazole and the phenyl rings significantly influence the compound's potency nih.gov.

For instance, the presence of a methyl group at the N-1 position of the benzimidazole ring is often associated with increased antimicrobial potential rjptonline.org. Furthermore, increasing the number of carbon atoms in the linear alkyl chain at the N-1 position can negatively impact antifungal potency nih.gov. On the C-2 phenyl ring, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine), can enhance antibacterial activity acgpubs.orgresearchgate.net. The position of these substituents is also crucial; for example, a meta-fluoro substitution on the phenyl ring has been found to be particularly effective against certain bacteria acgpubs.org. Conversely, for antifungal activity, compounds with electron-donating moieties may exhibit better results researchgate.net. The lipophilicity of the molecule, which can be modified by adding different functional groups, is another key factor, as it affects the ability of the compound to penetrate microbial cell membranes nih.gov.

Anticancer and Antiproliferative Potentials

The benzimidazole scaffold is a cornerstone in the development of anticancer agents, with many derivatives demonstrating potent antiproliferative activity against various human cancer cell lines. The versatility of the this compound structure allows for the design of compounds that can interact with numerous cancer-related biological targets.

Mechanisms of Action (e.g., Apoptosis Induction, DNA Binding, Microtubule Interference)

Derivatives of this compound exert their anticancer effects through several well-documented mechanisms:

Apoptosis Induction: A primary mechanism by which these compounds induce cancer cell death is through the induction of apoptosis, or programmed cell death. For example, 1-benzyl-2-phenylbenzimidazole (BPB), a close analog, has been shown to induce apoptosis in human chondrosarcoma cells through both intrinsic and extrinsic pathways nih.govmdpi.com. This involves the upregulation of pro-apoptotic proteins (Bax, Bad, Bak), downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), and the activation of caspases nih.govmdpi.com. Other benzimidazole derivatives have been found to cause mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors and subsequent caspase activation spandidos-publications.comnih.gov.

DNA Binding: Certain benzimidazole derivatives are designed to bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death nih.gov. For instance, compounds that combine a netropsin-like moiety with an alkylating residue can facilitate both DNA minor groove binding and DNA alkylation, exhibiting broad antitumour activity nih.gov. Bis-benzimidazoles have also been reported to interact with GC base pairs in the DNA minor groove, inhibiting DNA synthesis nih.gov.

Microtubule Interference: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Several benzimidazole derivatives function as microtubule interfering agents researchgate.net. They can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules nih.govajrconline.orgnih.gov. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis nih.govajrconline.orgnih.gov. Nocodazole and its analogs are classic examples of benzimidazole-based compounds that disrupt microtubule formation nih.govajrconline.org.

Inhibition of Specific Cancer Targets (e.g., PARP-1, PDGFR, VEGFR-2 Kinase)

In addition to broad mechanisms like apoptosis, derivatives of this compound have been developed to inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA-1/2 mutations) can lead to cell death through a concept known as synthetic lethality. Substituted benzimidazole derivatives have been a major focus in the development of PARP-1 inhibitors nih.gov. The benzimidazole skeleton can interact with the nicotinamide (B372718) (NI) binding site of the enzyme, while modifications at the C-2 position can interact with the adenosine (B11128) (AD) site, making this scaffold highly suitable for designing potent PARP inhibitors nih.gov.

PDGFR Inhibition: Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers, particularly mesenchymal tumors like gastrointestinal stromal tumors (GIST) onclive.comnih.gov. Many multi-kinase inhibitors that have shown clinical success, such as Imatinib and Sunitinib, target PDGFR among other kinases medchemexpress.comselleck.co.jp. The benzimidazole core is a common feature in many kinase inhibitors, and derivatives have been developed as potent antagonists of PDGFRα and PDGFRβ medchemexpress.com.

VEGFR-2 Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis nih.gov. Inhibiting VEGFR-2 is a major strategy in anti-angiogenic cancer therapy. Numerous 2-phenylbenzimidazole (B57529) derivatives have been specifically designed and synthesized as VEGFR-2 inhibitors ajrconline.org. These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration nih.govagscientific.com.

Studies in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines, with notable activity observed in breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

A series of N-sec/tert-butyl-2-arylbenzimidazoles demonstrated selective antiproliferative activity against the MDA-MB-231 cell line while being inactive against MCF-7 cells. tandfonline.comajrconline.org The unsubstituted sec-butyl-2-phenylbenzimidazole was identified as the most potent compound in this series against MDA-MB-231, with an IC₅₀ value of 29.7 µM. tandfonline.comajrconline.org This selectivity towards estrogen-receptor-negative (ER-) breast cancer cells is a point of significant interest for further investigation. tandfonline.com

In another study, various 2-phenylbenzimidazole derivatives were synthesized and tested against a panel of cancer cell lines, including MDA-MB-231. rsc.org The MDA-MB-231 line was found to be more sensitive to these compounds compared to other tested cell lines like A549 (lung) and PC3 (prostate). rsc.org One novel derivative, compound 38 , was a potent inhibitor against multiple cancer cell lines, with an IC₅₀ value of 4.68 μg/mL against MDA-MB-231. rsc.org Another compound, 40 , exhibited an even stronger effect on this cell line with an IC₅₀ of 3.55 μg/mL. rsc.org

Further research into benzimidazole derivatives has shown that their mechanism can involve the inhibition of DNA synthesis. nih.gov Certain compounds were found to reduce the viability of MDA-MB-231 cells by hampering the incorporation of [³H]thymidine into DNA. nih.gov Additionally, some benzimidazole-selenium compounds have shown greater cytotoxicity against the triple-negative MDA-MB-231 cell line compared to MCF-7 cells, inducing cell-cycle arrest and apoptosis through DNA damage and the overproduction of reactive oxygen species (ROS). ajrconline.org

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Unsubstituted sec-butyl-2-phenylbenzimidazole | MDA-MB-231 | 29.7 µM | tandfonline.comajrconline.org |

| Compound 38 (a 2-phenylbenzimidazole derivative) | MDA-MB-231 | 4.68 µg/mL | rsc.org |

| Compound 40 (a 2-phenylbenzimidazole derivative) | MDA-MB-231 | 3.55 µg/mL | rsc.org |

| 3-nitrophenyl derivative (10d) | MDA-MB-231 | 36.8 µM | tandfonline.com |

| 2,4-dichlorophenyl derivative (11d) | MDA-MB-231 | 47.6 µM | tandfonline.com |

Evaluation in Tumor Xenografts

The antitumor potential of this compound derivatives has been assessed in vivo using tumor xenograft models. In one study, the derivative 1-benzyl-2-phenylbenzimidazole (BPB) was examined in a human chondrosarcoma (JJ012) xenograft model in mice. nih.gov The results from this animal study showed a significant 40% reduction in tumor volume after 21 days of treatment, suggesting that BPB may be a potential novel agent for chondrosarcoma treatment. nih.gov

Similarly, a series of substituted 2-phenylbenzimidazole-4-carboxamides were evaluated for their in vivo antitumor activity. nih.gov Despite exhibiting low cytotoxicity in vitro, several of these compounds demonstrated moderate antileukemic effects in vivo, highlighting their potential as anticancer agents. nih.gov

Structure-Activity Relationships for Antitumor Activity

The relationship between the chemical structure of 2-phenylbenzimidazole derivatives and their antitumor activity is a key area of investigation. Studies have shown that the presence and position of substituents on both the benzimidazole core and the 2-phenyl ring significantly influence cytotoxic potency.

Research on 2-phenylbenzimidazoles has aimed to elucidate their structure-activity relationships (SAR) against cancer cell lines like A549, MDA-MB-231, and PC3. rsc.org It was found that introducing new substituents could enhance antiproliferative activities. rsc.orgrsc.org The presence of carbonyl and hydroxyl groups at the C-5 position, in combination with various substituents at the C-2 position of the phenyl ring, was explored to enhance anticancer activity. rsc.orgrsc.org

For 2-phenylbenzimidazole-4-carboxamides, the tricyclic chromophore, which has lower aromaticity than similar compounds like 2-phenylquinolines, results in a lower DNA binding affinity. nih.gov Interestingly, the lack of cross-resistance shown to an amsacrine-resistant P388 cell line suggested that these compounds might not exert their cytotoxic effects by interacting with topoisomerase II. nih.gov

Antiviral Activity

Derivatives of the 2-phenylbenzimidazole scaffold have been identified as possessing potent antiviral properties, particularly against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family.

Interference with Viral Replication Processes (e.g., BVDV)

BVDV is utilized as a surrogate model for the Hepatitis C virus (HCV) in antiviral research. A series of benzimidazole-2-phenyl-carboxamides were designed and found to be potent and selective inhibitors of BVDV. nih.govresearchgate.net A time-of-drug-addition assay was employed to elucidate the mechanism of action. nih.govresearchgate.net This study revealed that the compounds act as dual-target inhibitors, interfering with both viral entry into the host cell and the replication of the viral RNA. nih.govresearchgate.net

The antiviral activity was sensitive to substitutions on the benzimidazole core. For instance, placing a methyl group at position 5, or at both positions 5 and 6, of the benzimidazole scaffold resulted in derivatives with potent anti-BVDV activity, with EC₅₀ values as low as 0.23 µM. nih.govresearchgate.net A virucidal assay, where the viral particles were directly exposed to the compounds, indicated that the inhibitory effect is likely due to interference with the viral replication cycle rather than direct inactivation of the virion. nih.gov

| Compound | Substitution on Benzimidazole Core | Anti-BVDV Activity (EC₅₀) | Reference |

|---|---|---|---|

| 6c | 5-methyl | 0.23 µM | nih.govresearchgate.net |

| 7c | 5,6-dimethyl | 0.3 µM | nih.govresearchgate.net |

| 2c | Unsubstituted | 0.09 µM | researchgate.net |

| 5c | 5-fluoro | 1.4 µM | researchgate.net |

Anti-inflammatory Activity

The benzimidazole scaffold is also associated with anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammation, and many function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov

Mechanisms of Action (e.g., COX-2 inhibition)

The primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins (B1171923). nih.govnih.gov Phenyl-substituted benzimidazoles have shown potential as COX inhibitors. researchgate.net

One study on a series of 1,2-diphenylbenzimidazoles found that a specific derivative exhibited 51% inhibition of the COX-2 enzyme with a selectivity index of 2.77. researchgate.net This suggests that the benzimidazole framework can serve as a scaffold for developing new molecules that selectively inhibit COX-2, which is a key goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects associated with non-selective COX inhibition. nih.govresearchgate.net The discovery of new molecules that can selectively inhibit COX-2 and other inflammatory mediators remains an active area of research in medicinal chemistry. researchgate.net

Evaluation in in vivo Models (e.g., Carrageenan-induced paw edema)

The anti-inflammatory potential of novel compounds is frequently evaluated using the carrageenan-induced paw edema model in rodents, a standard and widely used assay for investigating acute inflammation. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (first few hours) is characterized by the release of mediators like histamine, serotonin, and bradykinin. The later phase (3-6 hours onwards) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.

This model is instrumental for the preliminary screening of compounds with potential anti-inflammatory activity, particularly those that may act by inhibiting mediators of inflammation such as cyclooxygenase (COX) enzymes. The efficacy of a test compound is measured by its ability to reduce the swelling (edema) in the paw compared to an untreated control group.

While specific data for this compound in this model is not extensively detailed in the available literature, various derivatives of the core benzimidazole structure have been assessed. For instance, studies on certain Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles demonstrated notable anti-inflammatory effects in the carrageenan-induced paw edema test. Compounds with 4-fluoro or bromo substituted aniline (B41778) showed significant inhibition of paw edema, highlighting the utility of this in vivo model for quantifying the anti-inflammatory properties of benzimidazole derivatives.

Structure-Activity Relationships for Anti-inflammatory Potency

The anti-inflammatory potency of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. nih.govntnu.nogov.bc.ca Structure-activity relationship (SAR) analyses have provided valuable insights for designing more potent anti-inflammatory agents.

Key SAR findings for the benzimidazole class include:

Substitution at N-1 Position: The N-1 position of the benzimidazole ring is a critical site for modification. The presence of a methyl group, as in this compound, is a common feature. Studies have shown that substituting this position with larger groups, such as a benzyl (B1604629) group, can enhance anti-inflammatory action. nih.gov

Substitution at C-2 Position: The C-2 position is highly amenable to substitution, and the nature of the group at this position significantly modulates activity. The phenyl group in this compound is a foundational component. Modifications to this phenyl ring, such as the addition of alkoxy or trifluoromethyl groups, have been shown to yield compounds with strong inhibition of pro-inflammatory enzymes. ntnu.no

Substitution at C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole nucleus also offers sites for modification that can influence activity. The introduction of electron-rich or electron-poor groups at the C-6 position has been shown to be a determinant of anti-inflammatory effect. nih.gov

These SAR studies indicate that a systematic modification of the this compound structure at these key positions can lead to the development of derivatives with optimized anti-inflammatory profiles. nih.govntnu.nogov.bc.ca

Other Reported Biological Activities

Anthelmintic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with many compounds used to treat parasitic worm infections in both humans and animals. The 2-phenylbenzimidazole scaffold has been investigated for its potential to yield new anthelmintic agents, particularly in the face of growing drug resistance.

In vitro studies have demonstrated the efficacy of 2-phenylbenzimidazole derivatives against gastrointestinal nematodes such as Trichuris muris and Heligmosomoides polygyrus. researchgate.net One derivative, BZ12, showed potent activity, killing 81% of adult T. muris with a half-maximal inhibitory concentration (IC50) of 8.1 µM. researchgate.net Furthermore, the coordination of benzimidazole-based hydrazone ligands with zinc (II) cations has been shown to significantly enhance anthelmintic efficacy, in some cases increasing the activity by 1.5 to 2 times and achieving 100% efficacy against parasites like Dicrocoelium lanceatum. nih.gov

Table 1: Anthelmintic Activity of Selected 2-Phenylbenzimidazole Derivatives

Compound Parasite Activity Metric Value Reference BZ6 H. polygyrus (adult) IC50 5.3 µM gov.bc.ca BZ12 T. muris (L1 larvae) IC50 4.17 µM gov.bc.ca BZ12 T. muris (adult) IC50 8.1 µM gov.bc.ca Benzimidazole Hydrazone Ligand (L1) D. lanceatum Efficacy 78% Zinc Complex of L1 (Complex 1) D. lanceatum Efficacy 100%

Antiulcer Activity

The benzimidazole nucleus is the core chemical structure for a major class of antiulcer drugs known as proton pump inhibitors (PPIs). These drugs act by irreversibly blocking the H+/K+ ATPase enzyme system (the gastric proton pump) in parietal cells, which is the final step in gastric acid secretion.

While omeprazole (B731) and lansoprazole (B1674482) are well-known examples, research continues into novel derivatives for improved properties. Studies on compounds structurally related to this compound have demonstrated significant gastroprotective effects. For example, 1-hydroxy-2-phenylbenzimidazole (B2549058) was shown to significantly decrease the number and length of ethanol-induced gastric ulcers in rats. Another derivative, 1-methyl-2{[(3,4-dimethoxy pyridine-2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazole, was synthesized and showed promise in a cold and restraint ulcer model. The antiulcer activity of these compounds is often attributed to their ability to reduce gastric acid secretion and provide mucosal protection.

Diuretic Activity

Certain benzimidazole derivatives have been investigated for their diuretic properties, which promote the excretion of urine and electrolytes. Research into benzimidazole urea (B33335) derivatives has shown that the chemical structure plays a significant role in their diuretic effect. nih.gov The nature of the side chain, its degree of branching, and the number of carbon atoms in the acyl radical were identified as important factors for activity. nih.gov While this area of research is less extensive for the this compound scaffold specifically, the findings on related benzimidazole compounds suggest a potential for this chemical class to be developed into agents that modulate renal function.

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, and compounds with the ability to neutralize free radicals are of significant therapeutic interest. Benzimidazole derivatives have been shown to possess antioxidant properties.

Studies on a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed notable in vitro antioxidant activity. The antioxidant capacity was evaluated by measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. Several of the synthesized compounds demonstrated moderate to high LPO inhibitory activity, with one derivative bearing a p-bromophenyl substituent causing 57% inhibition, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. These results indicate that the 2-phenylbenzimidazole core can be functionalized to create potent antioxidants.

Table 2: Lipid Peroxidation (LPO) Inhibitory Activity of Selected 2-Phenylbenzimidazole Derivatives

Compound Type Substituent LPO Inhibition (%) Reference 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivative p-bromophenyl 57% researchgate.net 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivative Various (range) 15-45% researchgate.net Butylated Hydroxytoluene (BHT) - Standard N/A 65% researchgate.net

Antidiabetic Activity (e.g., α-amylase inhibition)

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. One key therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase. This enzyme is responsible for the initial breakdown of complex carbohydrates, like starch, into simpler sugars. By inhibiting α-amylase, the rate of carbohydrate digestion is slowed, leading to a more gradual absorption of glucose into the bloodstream.

While the broader class of benzimidazole derivatives has been a subject of significant research for potential antidiabetic properties, including α-amylase inhibition, a review of available scientific literature reveals a notable absence of studies specifically investigating the α-amylase inhibitory activity of this compound.

Numerous studies have demonstrated that various substituted benzimidazole scaffolds can exhibit potent α-amylase inhibitory effects, with some derivatives showing activity comparable to or even exceeding that of standard antidiabetic drugs like acarbose. These investigations typically involve synthesizing a series of related compounds and evaluating them through in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) values. However, specific data from such assays for this compound are not present in the reviewed literature.

Consequently, there are no detailed research findings, data tables, or specific IC50 values to report for the α-amylase inhibitory potential of this compound itself. The antidiabetic activity of this specific compound, through this particular mechanism, remains an uninvestigated area in the available scientific research.

Structure Activity Relationship Sar and Mechanism of Action Studies

Influence of Substituents at N1 and C2 Positions on Biological Activities

The substituents at the N1 and C2 positions of the benzimidazole (B57391) core are pivotal in defining the pharmacological profile of the resulting compounds. Modifications at these sites can significantly impact the molecule's interaction with biological targets, thereby modulating its activity.

Similarly, the C2 position is a key determinant of the biological action of benzimidazole derivatives. The substituent at this position directly influences the electronic and steric properties of the molecule. The presence of a phenyl group at the C2 position, as in 1-Methyl-2-phenylbenzimidazole, is a common feature in many biologically active benzimidazoles. The nature and substitution pattern of this phenyl ring, as well as its replacement with other aryl or alkyl groups, can lead to a wide spectrum of pharmacological activities. For example, in a study of 2-substituted benzimidazoles, the nature of the group at C2 was found to be a major determinant of their anti-inflammatory activity srrjournals.com. Another study highlighted that substituting the C2 position with a phenyl group resulted in higher binding affinity to certain receptors compared to a methyl group researchgate.netresearchgate.net.

Impact of Phenyl Ring Substitutions on Pharmacological Profiles

The phenyl ring at the C2 position of the benzimidazole scaffold offers a versatile platform for structural modification. The introduction of various substituents onto this ring can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its pharmacological profile. The nature, number, and position of these substituents play a critical role in determining the compound's biological activity.

The electronic properties of the substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the electron density of the phenyl ring and, by extension, the entire benzimidazole system dummies.comwikipedia.org. EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can increase the electron density of the aromatic system, which may enhance interactions with certain biological targets. Conversely, EWGs, like nitro (-NO2) and chloro (-Cl) groups, decrease the electron density, which can also be favorable for other types of interactions dummies.comwikipedia.org.

For instance, a study on 2-phenylbenzimidazole (B57529) derivatives revealed that the presence of a 3,4,5-trimethoxy group on the phenyl ring was crucial for their anticancer properties researchgate.net. In another example, a 2-(4-chlorophenyl)benzimidazole (B57751) derivative exhibited selective binding to VEGFR-2 kinase and potent cytotoxic activity against several cancer cell lines researchgate.net. Furthermore, research on bisbenzimidazole and terbenzimidazole derivatives showed that disubstitution of the phenyl ring with methoxy and hydroxyl groups not only reduced cytotoxicity but also enhanced DNA-ligand stability, leading to a high degree of radioprotection nih.gov.

The position of the substituent on the phenyl ring is also a key determinant of activity. Generally, electron-donating groups are ortho/para directors in electrophilic aromatic substitutions, while electron-withdrawing groups are meta directors wikipedia.org. This can influence the synthetic accessibility of certain derivatives and also their final three-dimensional conformation and interaction with target sites.

Role of the Benzimidazole Core in Molecular Interactions

The benzimidazole core itself is a critical pharmacophore that facilitates a variety of molecular interactions with biological targets. Its unique fused ring structure, consisting of a benzene (B151609) ring and an imidazole (B134444) ring, provides a rigid scaffold with a rich electronic character. This allows it to engage in several types of non-covalent interactions, which are fundamental to its biological activity.

The electron-rich nitrogen heterocycles of the benzimidazole core can readily accept or donate protons, enabling the formation of diverse weak interactions nih.gov. The benzimidazole pharmacophore is known to form hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and pi-bonds with its targets nih.gov.

Hydrogen bonding is a particularly important interaction for benzimidazole derivatives. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, allowing for specific and strong interactions with amino acid residues in the binding sites of proteins and enzymes. Furthermore, the aromatic nature of the benzimidazole ring system allows for π-π stacking and C-H···π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein nih.govrsc.org. These stacking interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex.

The purine-like structure of the benzimidazole ring allows it to act as an isostere of naturally occurring purine (B94841) nucleotides, enabling it to interact with enzymes and receptors that recognize purines researchgate.net. This mimicry is a key reason for the broad spectrum of biological activities exhibited by benzimidazole derivatives.

Ligand-Receptor Interactions and Binding Affinities

The biological effect of a drug molecule is initiated by its binding to a specific receptor. The affinity with which a ligand binds to its receptor is a critical determinant of its potency. For this compound and its derivatives, understanding the specific interactions with their target receptors and the corresponding binding affinities is essential for rational drug design.

Docking studies have been instrumental in elucidating the binding modes of benzimidazole derivatives with various receptors. For instance, a comparative molecular docking study of 2-methyl-1H-benzo[d]imidazole and 2-phenylbenzimidazole against cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors revealed that 2-phenylbenzimidazole exhibited a higher binding affinity (-7.9 kcal/mol) compared to its 2-methyl counterpart (-6.5 kcal/mol) researchgate.netresearchgate.net. This suggests that the phenyl group at the C2 position plays a significant role in enhancing the binding to these receptors.

In another study, docking simulations of various benzimidazole derivatives as EGFR inhibitors showed that the presence of sulfonyl substituents contributed to more stable complexes, with binding energies of -8.1 kcal/mol and -7.8 kcal/mol in wild-type EGFR ukm.my. These studies highlight the importance of specific substituents in dictating the binding affinity.

Molecular Modeling and Computational Insights into SAR

In recent years, molecular modeling and computational chemistry have become indispensable tools in drug discovery and SAR studies. These methods provide valuable insights into the three-dimensional aspects of ligand-receptor interactions and help in the rational design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on 2-phenyl-benzimidazole derivatives as anti-allergic agents highlighted the importance of electrostatic and steric interactions in determining their biological activity researchgate.net.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. Numerous docking studies have been performed on benzimidazole derivatives to elucidate their mechanism of action against various targets, including protein kinases, EGFR, and beta-tubulin ukm.myresearchgate.netnih.gov. For instance, a molecular docking study of 2-phenylbenzimidazole showed it to have a high inhibitory potential against protein kinase inhibitors with a binding energy of -8.2 kcal/mol nih.gov.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. MD simulations can provide insights into the stability of the binding and conformational changes that may occur upon ligand binding nih.govnih.gov.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the SAR of this compound and its analogs, guiding the design of new derivatives with improved pharmacological properties.

Advanced Research Applications and Methodologies

Applications in Materials Science